![molecular formula C13H13BN2O3 B13081413 Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinylmethylamino carbonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring is then functionalized with the pyridinylmethylamino carbonyl group through a series of substitution reactions. This often involves the use of protecting groups to ensure selective functionalization.
Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions at the pyridinylmethylamino carbonyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- can be compared with other boronic acids and their derivatives:
3-Aminophenylboronic Acid: Similar in structure but lacks the pyridinylmethylamino carbonyl group, which imparts unique reactivity and binding properties.
Phenylboronic Acid: A simpler compound with a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity profiles.
Benzylboronic Acid: Contains a benzyl group instead of the pyridinylmethylamino carbonyl group, leading to different chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H13BN2O3 |
|---|---|
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
[3-(pyridin-3-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI-Schlüssel |
VMOKEAXUUOLHGU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
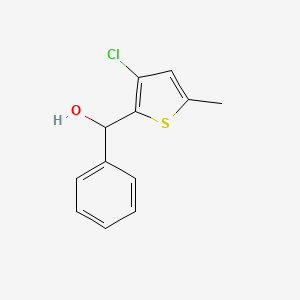
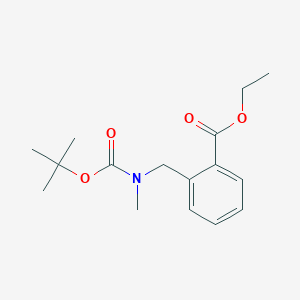
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
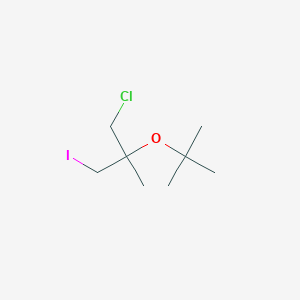
![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)




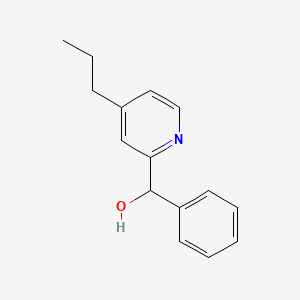
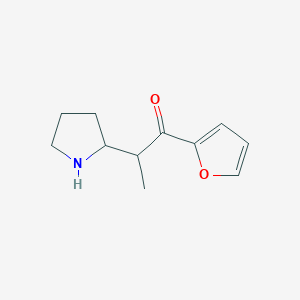
![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13081396.png)

